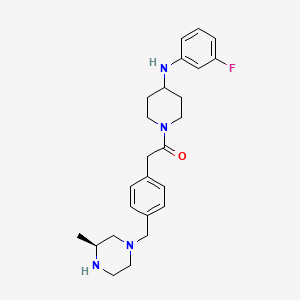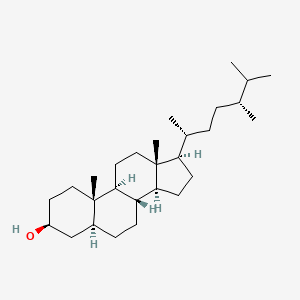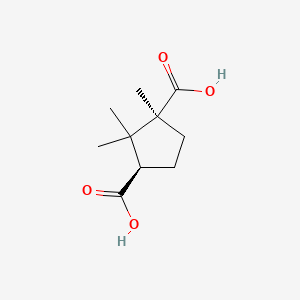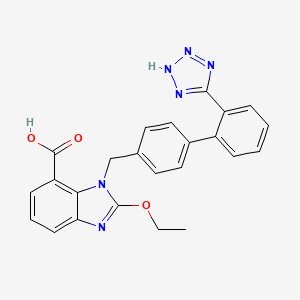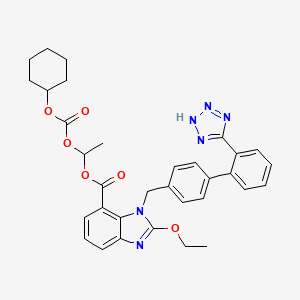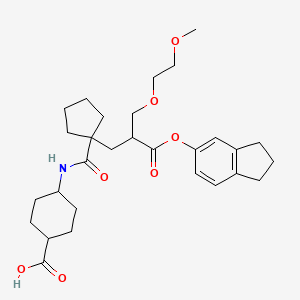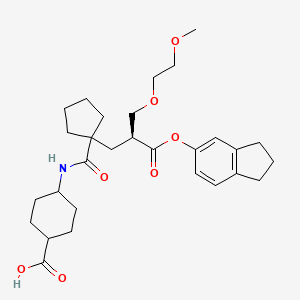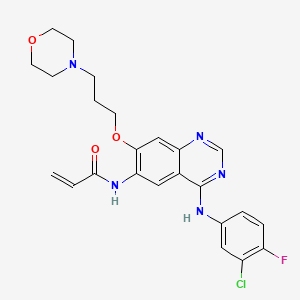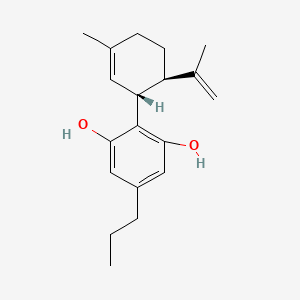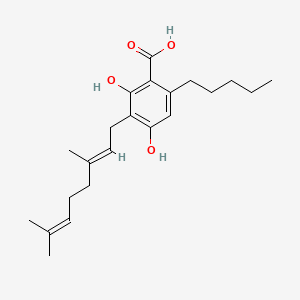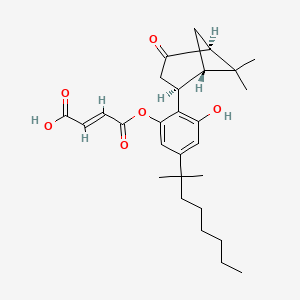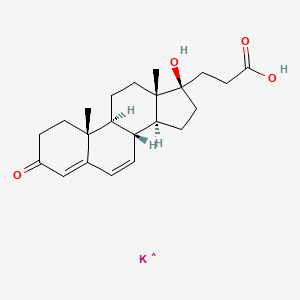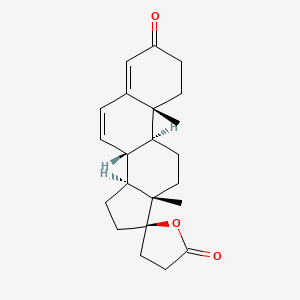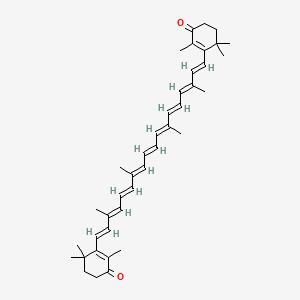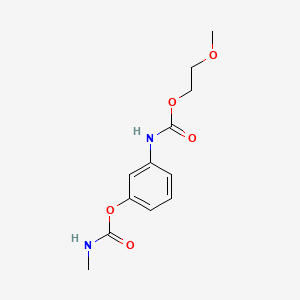
Carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate is a bioactive chemical.
Scientific Research Applications
1. Effects on Smooth Muscle
Carbanilic acid derivatives, including pentacaine and its variants, demonstrate notable effects on the smooth muscle in the gastrointestinal system. These compounds relax smooth muscle, reduce spontaneous contractions, and modify the response to various stimulants like acetylcholine, histamine, and BaCl2. Such effects suggest potential applications in gastrointestinal disorders, possibly including antiulcer activities (Mai, Bauer, Nosál'ová, Mátyás, & Bezáková, 1996).
2. Cardiovascular Applications
Carbanilic acid derivatives such as BK 129 exhibit properties that can influence vascular smooth muscle in vitro. These derivatives promote relaxation of arterial rings, modulate responses to phenylephrine, norepinephrine, and histamine, and inhibit Ca2+ entry into smooth muscle cells. Such characteristics highlight their potential as local anesthetics with vascular relaxant properties (Sotníková, 1992).
3. Chemical Properties and Applications
Carbanilic acid derivatives have been explored in various chemical studies, including their role in the formation of carbanions, synthesis of polymers, and nucleophilic substitutions. These studies contribute to a deeper understanding of the chemical behavior and potential industrial applications of these compounds in fields like polymer science and organic synthesis (Wiberg & Bailey, 2002); (Shi et al., 2010).
4. Applications in Agrochemistry
Carbanilic acid derivatives have shown relevance in agrochemical research, particularly as herbicides. Studies on the metabolism of these compounds in various organisms, including their hydrolytic degradation and interaction with other herbicides, indicate their potential utility and behavior in agricultural settings (Sonawane & Knowles, 1971); (Dortenzio & Norris, 1979).
properties
CAS RN |
19961-99-0 |
|---|---|
Product Name |
Carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate |
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O5/c1-13-11(15)19-10-5-3-4-9(8-10)14-12(16)18-7-6-17-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
SYLSRTLUCIDOHN-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC(=C1)NC(=O)OCCOC |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)NC(=O)OCCOC |
Appearance |
Solid powder |
Other CAS RN |
19961-99-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



